(2-Bromo-6-methylpyridin-3-yl)methanol
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Overview
Description
(2-Bromo-6-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-6-methylpyridin-3-yl)methanol can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in Suzuki cross-coupling reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methylpyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-6-methylpyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-pyridinemethanol: Similar structure but with different substitution patterns.
6-Bromo-pyridin-2-yl methanol: Another brominated pyridine derivative with similar properties.
Uniqueness
(2-Bromo-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromo-6-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBXDZATJZTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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